2-(2-Methoxybenzoyl)pyridine 2-(2-Methoxybenzoyl)pyridine
Brand Name: Vulcanchem
CAS No.: 22945-63-7
VCID: VC3780874
InChI: InChI=1S/C13H11NO2/c1-16-12-8-3-2-6-10(12)13(15)11-7-4-5-9-14-11/h2-9H,1H3
SMILES: COC1=CC=CC=C1C(=O)C2=CC=CC=N2
Molecular Formula: C13H11NO2
Molecular Weight: 213.23 g/mol

2-(2-Methoxybenzoyl)pyridine

CAS No.: 22945-63-7

Cat. No.: VC3780874

Molecular Formula: C13H11NO2

Molecular Weight: 213.23 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Methoxybenzoyl)pyridine - 22945-63-7

Specification

CAS No. 22945-63-7
Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
IUPAC Name (2-methoxyphenyl)-pyridin-2-ylmethanone
Standard InChI InChI=1S/C13H11NO2/c1-16-12-8-3-2-6-10(12)13(15)11-7-4-5-9-14-11/h2-9H,1H3
Standard InChI Key JKSBOLDIANUQNL-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C(=O)C2=CC=CC=N2
Canonical SMILES COC1=CC=CC=C1C(=O)C2=CC=CC=N2

Introduction

Chemical Structure and Identification

2-(2-Methoxybenzoyl)pyridine is an organic compound with the molecular formula C₁₃H₁₁NO₂ and a molecular weight of 213.23 g/mol . The compound features a pyridine ring connected to a 2-methoxyphenyl group via a carbonyl linkage, creating a unique structural arrangement that contributes to its chemical behavior.

Chemical Identifiers

The compound is registered under several systematic identifiers that facilitate its recognition in chemical databases and literature:

Identifier TypeValue
CAS Number22945-63-7
PubChem CID603942
IUPAC Name(2-methoxyphenyl)-pyridin-2-ylmethanone
InChIInChI=1S/C13H11NO2/c1-16-12-8-3-2-6-10(12)13(15)11-7-4-5-9-14-11
InChIKeyJKSBOLDIANUQNL-UHFFFAOYSA-N
SMILESCOC1=CC=CC=C1C(=O)C2=CC=CC=N2

Table 1: Chemical identifiers for 2-(2-Methoxybenzoyl)pyridine

Synonyms

The compound is also known by several alternative names in scientific literature:

  • (2-methoxyphenyl)-pyridin-2-ylmethanone

  • Methanone, (2-methoxyphenyl)-2-pyridinyl-

  • (2-Methoxyphenyl)(pyridin-2-yl)methanone

Physical and Chemical Properties

Structural Features and Reactivity

The pyridine component of 2-(2-Methoxybenzoyl)pyridine contributes to its nitrogen-based Lewis basicity, while the carbonyl group serves as a reactive center for various chemical transformations. The methoxy group at the ortho position of the benzoyl ring likely influences the compound's electronic distribution and reactivity patterns.

Pyridine derivatives generally demonstrate significant importance in pharmaceutical development, with pyridine being the second most common heterocycle found in FDA-approved drugs in the United States . This prevalence stems from pyridine's planarity characteristics and ability to perform pi interactions, similar to benzene, while the nitrogen atom changes its molecular and physicochemical properties .

The presence of the methoxy group likely enhances certain properties:

  • Improved aqueous solubility

  • Modified lipophilicity

  • Enhanced potential for hydrogen bonding

  • Altered metabolic stability

Synthesis Methods

Documented Synthesis Route

One documented synthesis method for 2-(2-Methoxybenzoyl)pyridine employs iron(II) chloride tetrahydrate as a catalyst. The reaction conditions involve:

ParameterValue
CatalystIron(II) chloride tetrahydrate
ReagentsOxygen, acetic acid
SolventDimethyl sulfoxide
Temperature100°C
Duration24 hours
Reported Yield74%

Table 2: Synthesis conditions for 2-(2-Methoxybenzoyl)pyridine

This synthesis approach was reported in research by De Houwer, Johan, Abbaspour Tehrani, Kourosch, and Maes, Bert U. W., published in Angewandte Chemie - International Edition .

Structural Analogs and Derivatives

Several structural analogs of 2-(2-Methoxybenzoyl)pyridine have been documented in chemical literature:

Direct Derivatives

Research has identified halogenated derivatives of 2-(2-Methoxybenzoyl)pyridine that expand the compound family:

CompoundStructural Modifications
2-Chloro-3-(2-methoxybenzoyl)pyridineAddition of chlorine at position 2 of pyridine ring
2-Chloro-4-iodo-3-(2-methoxybenzoyl)pyridineAddition of chlorine at position 2 and iodine at position 4 of pyridine ring

Table 3: Documented derivatives of 2-(2-Methoxybenzoyl)pyridine

Related Pyridine Compounds

2-(2-Methoxybenzoyl)pyridine belongs to a broader family of functionalized pyridines with diverse applications. Related compounds include:

  • 2-Methoxypyridine - A simpler analog with the molecular formula C₆H₇NO and molecular weight of 109.1259 g/mol

  • 2-Mercaptopyridine - A sulfur-containing analog that exhibits tautomerism between thiol and thione forms, with applications as acylating agents and chelating ligands

  • 2-Pyridone-containing heterocycles - Considered privileged scaffolds in drug discovery due to their hydrogen bond donor/acceptor capabilities and favorable physicochemical properties

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